6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile
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Overview
Description
6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile is a chemical compound characterized by a biphenyl core with a methoxy group at the 6-position and a trifluoromethyl group at the 4'-position, along with a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile typically involves a multi-step process. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the trifluoromethyl group with a halogenated biphenyl precursor. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often with the aid of a strong base.
Major Products Formed:
Oxidation: 6-Hydroxy-4'-trifluoromethyl-biphenyl-3-carbonitrile
Reduction: 6-Methoxy-4'-trifluoromethyl-biphenyl-3-aminomethyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, the trifluoromethyl group may enhance binding affinity to a target enzyme or receptor by increasing lipophilicity and improving metabolic stability. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxy-5-methylphenyl)pyridine-3-carbonitrile
4-(Trifluoromethyl)-2-hydroxy-6-(2-methoxyphenyl)pyridine-3-carbonitrile
Uniqueness: 6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups on the biphenyl core provides distinct chemical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and other areas of research.
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Properties
IUPAC Name |
4-methoxy-3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-7-2-10(9-19)8-13(14)11-3-5-12(6-4-11)15(16,17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJZYJIJPMIXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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